2-Methyl-3-oxo-3-(m-tolyl)propanenitrile
Description
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-methyl-3-(3-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-10(6-8)11(13)9(2)7-12/h3-6,9H,1-2H3 |
InChI Key |
BEAPGYVJZPSWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of β-ketonitriles such as this compound typically involves the formation of a carbon-carbon bond between an aldehyde and acrylonitrile under basic or catalytic conditions, followed by oxidation or rearrangement steps if necessary. The key step is often a Michael-type addition or Knoevenagel condensation involving acrylonitrile and an aromatic aldehyde.
Cross-Coupling of m-Tolualdehyde with Acrylonitrile (General Procedure A)
A recent and efficient method involves the selective cross-coupling of aromatic aldehydes with acrylonitrile in the presence of a base and solvent under inert atmosphere conditions. Specifically, 3-methylbenzaldehyde (m-tolualdehyde) reacts with acrylonitrile in dry 1,2-dimethoxyethane (DME) at elevated temperature (85 °C) under nitrogen for 12 hours to yield this compound with good yield and purity.
| Reagents | Amount | Conditions |
|---|---|---|
| 3-Methylbenzaldehyde | 0.3 mmol (36 mg) | 85 °C, 12 h, N2 atmosphere |
| Acrylonitrile | 1.0 mmol | |
| Solvent (dry DME) | 2 mL |
- Concentration under reduced pressure.
- Purification by flash column chromatography on silica gel using petroleum ether:ethyl acetate (PE:EA) mixtures.
Yield: Typically moderate to good (approx. 56-67% for related compounds).
One-Pot Synthesis from Secondary Amides via Lithium Hexamethyldisilazide (LiHMDS) Base
Another method involves the transformation of secondary amides into β-ketonitriles using lithium hexamethyldisilazide (LiHMDS) as a strong base, followed by methylation and addition of acrylonitrile.
Procedure summary:
- Dissolve N-phenylbenzamide or N-methylbenzamide in toluene.
- Add LiHMDS (1.2 equiv) under argon at room temperature.
- Add methyl iodide (CH3I) dropwise; stir for 3 hours.
- Add acrylonitrile and additional LiHMDS (3 equiv).
- Stir for 15 hours under argon.
- Quench with saturated ammonium chloride.
- Extract with ethyl acetate, wash, dry, and purify by silica gel chromatography.
This method affords β-ketonitriles such as 3-oxo-3-phenylpropanenitrile in yields of 65-72%. While this exact procedure was demonstrated for phenyl derivatives, it is adaptable to substituted aromatic amides such as m-tolyl analogs, potentially yielding this compound.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cross-coupling (General Proc A) | 3-Methylbenzaldehyde + acrylonitrile | Dry DME, 85 °C, N2, 12 h | ~56-67 | Mild conditions, good selectivity |
| One-pot from secondary amides | N-m-tolylbenzamide + CH3I + acrylonitrile | LiHMDS, toluene, room temp, argon, 15 h | ~65-72* | Strong base, multi-step, adaptable |
| Reflux with bases (related compounds) | 3-Oxo-3-(1-methylindolyl)propanenitrile + enaminones | AcOH or EtOH, sodium acetate or piperidine, reflux | 73-79* | For related structures, less common here |
*Yields are from analogous compounds; specific yields for m-tolyl derivatives may vary.
Detailed Research Findings and Analytical Data
NMR Characterization: The synthesized this compound shows characteristic proton NMR signals corresponding to aromatic protons (multiplets around 7.5-8.0 ppm), methyl groups (singlets or doublets near 2.3 ppm for the m-tolyl methyl and around 1.6 ppm for the 2-methyl group), and methine protons adjacent to the ketone and nitrile groups.
Purification: Flash column chromatography on silica gel using petroleum ether and ethyl acetate mixtures is effective for isolating pure product.
Reaction Selectivity: The cross-coupling method displays high selectivity for the β-ketonitrile product without significant side reactions under optimized conditions.
Scalability: The procedures have been demonstrated on millimolar scales; scale-up would require careful control of temperature and inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-3-(m-tolyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-Methyl-3-amino-3-(m-tolyl)propanenitrile.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-oxo-3-(m-tolyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitrile-containing compounds.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also engage in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can modulate enzyme activity and influence cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-methyl-3-oxo-3-(m-tolyl)propanenitrile, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: The m-tolyl group in the target compound provides moderate electron-donating effects, enhancing stability in cyclization reactions .
- Steric Considerations : The 2-phenyl group in 3-(2-methoxy-phenyl)-3-oxo-2-phenyl-propionitrile increases steric hindrance, limiting its utility in reactions requiring planar transition states .
Physicochemical Properties
- Molecular Weight and Polarity: Lower molecular weight analogs (e.g., pyrrole derivative, 134.14 g/mol) exhibit higher solubility in polar solvents compared to bulkier derivatives like the chloro-trifluoromethylphenoxy compound (345.70 g/mol) .
- Thermal Stability : The trifluoromethoxy group enhances thermal stability due to strong C-F bonds, whereas the methoxy group in 3-(2-methoxy-phenyl)-3-oxo-2-phenyl-propionitrile may reduce stability under oxidative conditions .
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: Compounds like 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile are critical in synthesizing indolinone scaffolds, which are precursors to kinase inhibitors .
- Agrochemical Potential: The trifluoromethoxy analog’s resistance to metabolic degradation makes it a candidate for herbicide development .
- Limitations : The target compound’s m-tolyl group may limit bioavailability in drug design due to hydrophobicity, whereas more polar derivatives (e.g., pyrrole-substituted) show improved pharmacokinetic profiles .
Biological Activity
2-Methyl-3-oxo-3-(m-tolyl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article aims to synthesize existing knowledge regarding its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a carbonyl group (C=O), a nitrile group (C≡N), and an aromatic m-tolyl substituent, which contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer applications. The following sections detail specific findings related to its efficacy against different cancer cell lines and mechanisms of action.
Anticancer Activity
-
Cell Line Efficacy :
- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and MCF7 (breast cancer). For instance, one study reported IC50 values ranging from 6.40 to 6.70 µM against MDA-MB-231 cells, indicating potent anti-proliferative effects .
Cell Line IC50 (µM) MDA-MB-231 6.40 - 6.70 HeLa 2.59 MCF7 4.66 -
Mechanisms of Action :
- Apoptosis Induction : Compounds based on this compound have been shown to induce apoptosis in cancer cells through up-regulation of pro-apoptotic proteins like Bax and down-regulation of anti-apoptotic proteins such as Bcl-2. This shift in protein expression promotes caspase activation, leading to programmed cell death .
- Cell Cycle Arrest : Research indicates that these compounds can cause cell cycle arrest at various phases (e.g., S phase for HeLa cells), effectively halting the proliferation of cancer cells .
Case Studies
Several studies highlight the promising potential of this compound and its derivatives:
- Study on Spirooxindoles : A study synthesized spirooxindole derivatives that included the m-tolyl moiety and evaluated their anticancer properties against TNBC MDA-MB-231 cells. The most potent compounds displayed IC50 values similar to those noted earlier, emphasizing the relevance of structural modifications on biological activity .
- MDM2-p53 Interaction : Another investigation focused on the interaction between small molecules derived from compounds like this compound and the p53-MDM2 protein complex. These interactions are crucial for restoring p53 function in tumor suppression, further supporting the anticancer potential of these compounds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Methyl-3-oxo-3-(m-tolyl)propanenitrile, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via Knoevenagel condensation , reacting m-tolualdehyde with ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide). Reaction optimization includes:
- Temperature : 60–80°C for efficient cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst : Piperidine or ammonium acetate improves condensation efficiency.
Purification via recrystallization (ethanol/water) or column chromatography ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Key techniques :
- FT-IR : Confirms carbonyl (1700–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) functional groups.
- NMR : H NMR identifies methyl (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.8 ppm); C NMR resolves the ketone (δ 190–200 ppm) and nitrile (δ 115–120 ppm) carbons.
- HPLC : Quantifies purity using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential when handling this compound?
- Hazards : Skin/eye irritation and respiratory toxicity (similar to nitrile derivatives).
- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Store in airtight containers at 4°C .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, Fukui analysis) elucidate the reactivity and electronic properties of this compound?
- Approach :
- DFT calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., carbonyl oxygen as a nucleophilic center).
- Fukui indices : Predict regioselectivity in substitution reactions (e.g., methyl group’s influence on aromatic ring reactivity).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
Q. What strategies resolve contradictions in reported biological activities of structurally similar nitrile derivatives?
- Methodology :
- SAR studies : Compare substituent effects (e.g., m-tolyl vs. pyridinyl) on bioactivity using in vitro assays (e.g., enzyme inhibition).
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., nitrile position correlates with anti-inflammatory potency).
- Control experiments : Validate assay conditions (pH, temperature) to eliminate confounding variables .
Q. How does the methyl group at the 2-position influence the compound’s reactivity compared to its isomers?
- Experimental design :
- Comparative synthesis : Prepare isomers (e.g., 2-Methyl-3-oxo-3-(o-tolyl)propanenitrile) and analyze reaction kinetics.
- X-ray crystallography : Resolve steric effects of methyl placement on molecular packing and stability.
- Thermogravimetric analysis (TGA) : Assess thermal decomposition pathways influenced by substituent position .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for pharmaceutical applications?
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
